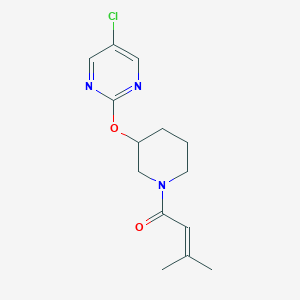

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Description

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGSUZZQEOOGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps. One common route includes the reaction of 5-chloropyrimidine with piperidine under specific conditions to form an intermediate. This intermediate is then reacted with a suitable butenone derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (from and ) to highlight structural and functional distinctions.

Compound BJ52444

- Name : 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

- Molecular Formula : C₁₅H₁₆ClN₃O₂S

- Molecular Weight : 337.82 g/mol

- Key Differences: Replaces the 3-methylbut-2-en-1-one group with a thiophen-3-yl-ethanone substituent. Higher molecular weight (337.82 vs. 307.77 g/mol for the target compound) due to the sulfur atom and additional carbon in the ethanone chain.

- Hypothesized Applications : Likely optimized for improved solubility or target specificity in kinase inhibition, given the thiophene’s role in drug design .

Compound 15 (European Patent Application)

- Name : 2-(5-chloropyridin-3-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula: Not explicitly provided, but estimated as C₁₈H₁₇ClN₆O.

- Key Differences: Features a pyrido[1,2-a]pyrimidin-4-one core instead of a piperidine-enone system. Contains a 5-chloropyridin-3-yl group and a stereospecific 3-methylpiperazine substituent. The fused pyrido-pyrimidinone system may confer rigidity, favoring interactions with ATP-binding pockets in kinases.

- Hypothesized Applications: Potential use in oncology, as similar scaffolds are seen in CDK4/6 inhibitors (e.g., palbociclib) .

Compound 20 (European Patent Application)

- Name : 2-(5-chloro-6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula : Estimated as C₁₈H₁₈ClN₅O₂.

- Key Differences: Includes a 6-methoxy substitution on the pyridine ring, which may reduce metabolic degradation compared to the target compound’s unsubstituted pyrimidine. Piperazine substituent replaces the piperidine-enone group, offering basicity for salt formation (improved solubility) and hydrogen bonding.

- Hypothesized Applications : Methoxy groups are often used to modulate pharmacokinetics (e.g., CYP450 inhibition avoidance) in antiviral or anticancer agents .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Chloropyrimidine vs. Chloropyridine: The target compound’s 5-chloropyrimidinyloxy group may offer distinct electronic effects compared to chloropyridine derivatives (e.g., Compound 15 and 20).

Enone Reactivity: The α,β-unsaturated ketone in the target compound could enable Michael addition reactions with cysteine residues in proteins, a mechanism exploited in covalent inhibitors like ibrutinib. This contrasts with non-covalent analogs like BJ52444 .

Piperidine vs.

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic compound that has attracted attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3O3, with a molecular weight of approximately 299.75 g/mol. The compound features:

- Chloropyrimidine moiety : A five-membered nitrogen-containing ring that can engage in various chemical interactions.

- Piperidine ring : A six-membered saturated ring that enhances the compound's affinity for biological targets.

- Methylbutenone group : This contributes to the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chloropyrimidine Intermediate : The chloropyrimidine is synthesized through chlorination of pyrimidine derivatives.

- Piperidine Ring Formation : The piperidine ring is introduced via nucleophilic substitution reactions.

- Methylbutenone Addition : The final product is obtained by reacting the intermediate with suitable butenone derivatives under specific conditions, often using solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Reaction Conditions

| Step | Reaction Type | Solvent | Catalyst |

|---|---|---|---|

| Chloropyrimidine Formation | Chlorination | N/A | N/A |

| Piperidine Formation | Nucleophilic substitution | Ethanol | Palladium/Copper |

| Methylbutenone Addition | Nucleophilic substitution | Dichloromethane | Palladium/Copper |

The biological activity of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbutenone is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, modulating various biochemical pathways. For instance, it could potentially inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .

Potential Targets

- Enzymes : Inhibition of cyclooxygenase (COX) enzymes.

- Receptors : Interaction with various neurotransmitter receptors.

Pharmacological Applications

Research indicates potential applications in several areas:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting COX enzymes.

- Anticancer Activity : Investigations have shown cytotoxic effects against various cancer cell lines, including colon cancer and oral squamous cell carcinoma .

- Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study examined its effects on HCT116 and HT29 colon cancer cells, revealing IC50 values below 4 µM, indicating potent cytotoxicity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbutenone | HCT116 | <4 |

| HT29 | <4 | |

| Ca9-22 | <1 |

Further investigations have focused on understanding how this compound induces apoptosis in cancer cells:

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one?

The synthesis typically involves coupling 5-chloro-2-hydroxypyrimidine with a functionalized piperidine intermediate, followed by enone formation. Key steps include:

- Piperidine functionalization : Use of Mitsunobu conditions (e.g., DIAD, PPh₃) to attach the pyrimidinyloxy group to the piperidine ring .

- Enone formation : Acylation of the piperidine nitrogen with 3-methylbut-2-enoyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Identify key signals (e.g., enone carbonyl at δ ~200 ppm in ¹³C NMR, piperidine protons at δ 1.5–3.5 ppm) .

- HRMS : Confirm molecular formula (C₁₅H₁₈ClN₃O₂) via exact mass analysis .

- FT-IR : Validate enone (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Q. How can solubility challenges be addressed in biological assays?

- Use co-solvents like DMSO (≤1% v/v) for stock solutions.

- For in vitro studies, prepare working solutions in PBS (pH 7.4) with Tween-80 (0.1%) to enhance aqueous dispersion .

Advanced Questions

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Piperidine coupling | THF | DIAD/PPh₃ | 65 | 92 | |

| Enone acylation | DCM | DMAP | 72 | 95 | |

| Purification | EtOAc/hexane | Silica gel | 68 | 98 |

Q. Table 2. Key ¹H NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Piperidine CH₂ | 1.8–2.1 | m | 4H | |

| Enone CH₃ | 2.3 | s | 3H | |

| Pyrimidine H | 8.5 | s | 1H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.